molecular formula C9H10N4O3 B1466180 6-(3-Oxopiperazin-1-yl)pyrimidine-4-carboxylic acid CAS No. 1097254-99-3

6-(3-Oxopiperazin-1-yl)pyrimidine-4-carboxylic acid

Katalognummer: B1466180
CAS-Nummer: 1097254-99-3
Molekulargewicht: 222.2 g/mol
InChI-Schlüssel: ISIOFXTUTJISDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(3-Oxopiperazin-1-yl)pyrimidine-4-carboxylic acid is a pyrimidine derivative featuring a 3-oxopiperazine substituent at the 6-position of the pyrimidine ring. Piperazine derivatives are commonly utilized in drug design for their ability to modulate solubility, bioavailability, and target binding through hydrogen bonding or conformational flexibility .

Eigenschaften

IUPAC Name

6-(3-oxopiperazin-1-yl)pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c14-8-4-13(2-1-10-8)7-3-6(9(15)16)11-5-12-7/h3,5H,1-2,4H2,(H,10,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIOFXTUTJISDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=NC=NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

6-(3-Oxopiperazin-1-yl)pyrimidine-4-carboxylic acid is a compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a pyrimidine ring substituted with a piperazine moiety. Its chemical formula is C10H11N3O3C_{10}H_{11}N_3O_3, and it possesses both acidic and basic functional groups, which may contribute to its interactions with biological targets.

The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors. Research indicates that it may function as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing cellular signaling and physiological responses.

Enzymatic Interactions

  • Angiotensin-Converting Enzyme (ACE) Inhibition : Similar compounds have demonstrated ACE inhibitory activity, suggesting that this compound may also exhibit antihypertensive properties through this mechanism .
  • Receptor Binding : The piperazine ring may facilitate binding to neurotransmitter receptors, which could explain potential neuroactive effects.

Antihypertensive Effects

Studies on related compounds have shown that derivatives of pyrimidine-4-carboxylic acid can act as effective antihypertensives by inhibiting ACE. This suggests that this compound may share similar properties, making it a candidate for further investigation in hypertension management .

Antimicrobial Activity

Research indicates that similar piperazine-containing compounds exhibit antimicrobial properties. The structural features of this compound may enhance its ability to target bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.

Case Studies

  • Synthesis and Evaluation of Analogues : A study synthesized various analogues of pyrimidine derivatives, including those with piperazine substitutions. These compounds were evaluated for their biological activities, revealing significant ACE inhibition and potential as antihypertensive agents .
  • Pharmacological Assessment : In vivo studies demonstrated that certain derivatives exhibited dose-dependent effects on blood pressure regulation in animal models, supporting the hypothesis that similar compounds might be effective in clinical settings .

Data Table: Biological Activities of Related Compounds

Compound NameStructure TypeBiological ActivityReference
This compoundPyrimidine derivativePotential ACE inhibitor
3-(3-Sulfanylpropanoyl)-6-oxohexahydropyrimidine-4-carboxylic acidPyrimidine derivativeAntihypertensive (ACE inhibitor)
6-Methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acidPyrimidone derivativeHigh affinity for PPARγ

Wissenschaftliche Forschungsanwendungen

Anti-Tubercular Activity

One of the primary applications of 6-(3-Oxopiperazin-1-yl)pyrimidine-4-carboxylic acid is in the development of anti-tubercular agents. Recent studies have demonstrated that derivatives of this compound exhibit potent activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB).

Research Findings

A study synthesized several derivatives based on this compound, evaluating their efficacy against Mycobacterium tuberculosis H37Ra. The results indicated that certain compounds displayed significant inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, highlighting their potential as effective anti-TB agents .

Case Study: Compound Efficacy

Among the tested compounds, several demonstrated IC90 values indicative of strong anti-tubercular properties. For instance, one derivative exhibited an IC90 of 40.32 μM, suggesting it could be further developed into a viable treatment option for TB .

Other Therapeutic Applications

Beyond its anti-tubercular potential, this compound is being explored for other therapeutic uses:

Pain Management

Research has indicated that compounds similar to this compound may act as modulators of P2X receptors, which are implicated in pain pathways. This suggests potential applications in developing analgesics .

Cancer Therapeutics

The compound's ability to induce apoptosis in cancer cells has been noted in various studies, indicating a possible role in cancer treatment strategies . The selective toxicity observed in certain derivatives makes them candidates for further investigation in oncology.

Conclusion and Future Directions

The applications of this compound are promising, particularly in the context of developing new anti-tubercular agents and exploring its role in pain management and cancer therapeutics. Ongoing research aimed at optimizing these compounds for enhanced efficacy and reduced toxicity will be crucial for their advancement into clinical use.

Data Summary Table

Application AreaKey FindingsReferences
Anti-Tubercular AgentsSignificant activity against M. tuberculosis
Pain ManagementPotential modulators of P2X receptors
Cancer TherapeuticsInduces apoptosis in cancer cells

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional attributes of 6-(3-Oxopiperazin-1-yl)pyrimidine-4-carboxylic acid and its analogs:

Compound Name & Reference Substituent/Modification Molecular Weight (g/mol) Purity Key Features/Applications Synthesis Highlights
This compound 3-Oxopiperazinyl group 238.2* N/A Potential antitubercular/antimicrobial agent (inferred) Likely involves amide coupling or cyclization
6-(Benzyl(methyl)amino)pyrimidine-4-carboxamide (31) Benzyl(methyl)amino group 438.2 95% Antitubercular activity (MIC = 0.5 µM) HATU/DIPEA-mediated amide coupling in DMF
6-(Trifluoromethyl)-bicyclic analog (34) Trifluoromethyl, bicyclic pyrrolidine 446.1 >99% Retinol-binding protein 4 (RBP4) antagonist Multi-step synthesis with high purity
2-Chloro-6-methylpyrimidine-4-carboxylic acid Chloro, methyl groups 172.6 100% Industrial intermediate Halogenation and alkylation routes
6-(1H-Imidazol-1-yl)pyrimidine-4-carboxylic acid Imidazolyl group 194.2 N/A Enhanced hydrogen-bonding capacity Nucleophilic substitution
6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid Piperidinyl group 207.2 N/A Improved lipophilicity Cyclocondensation
6-[2-Oxo-tetrahydropyrimidin-1(2H)-yl]pyrimidine-4-carboxylic acid 2-Oxo-tetrahydropyrimidinyl group 224.2 ≥95% Discontinued (synthesis challenges) Discontinued due to scalability issues

*Calculated based on molecular formula C₉H₁₀N₄O₃.

Key Comparative Insights

Substituent Effects on Bioactivity

  • Trifluoromethyl Groups : Compound 34’s trifluoromethyl substituent increases metabolic stability and lipophilicity, critical for RBP4 antagonism .
  • Imidazolyl vs. Piperazinyl : The imidazole ring in introduces aromaticity and additional hydrogen-bonding sites, contrasting with the flexible, hydrogen-bond-donating 3-oxopiperazinyl group.

Physicochemical Properties

  • Solubility : The carboxylic acid moiety in all compounds confers water solubility, modulated by substituents. For example, the trifluoromethyl group in reduces solubility but enhances membrane permeability.
  • Crystallinity : Hydrogen-bonding networks (e.g., O–H···N interactions in pyrimidine-4-carboxylic acid ) influence crystallization behavior, which is critical for formulation.

Vorbereitungsmethoden

Preparation Methods Overview

The preparation of 6-(3-Oxopiperazin-1-yl)pyrimidine-4-carboxylic acid generally involves the functionalization of a pyrimidine-4-carboxylic acid core with a 3-oxopiperazinyl substituent at the 6-position. The synthetic strategies focus on the formation of the piperazinone ring and its subsequent attachment to the pyrimidine scaffold.

General Synthetic Approach

A common approach involves:

  • Starting from pyrimidine-4-carboxylic acid or its derivatives.
  • Introduction of the piperazinone moiety via nucleophilic substitution or amide bond formation.
  • Use of appropriate protecting groups and reaction conditions to favor selective functionalization at the 6-position.

Specific Synthetic Routes

Nucleophilic Substitution of Halogenated Pyrimidine

One method involves halogenation at the 6-position of pyrimidine-4-carboxylic acid followed by nucleophilic substitution with 3-oxopiperazine or its derivatives. This reaction typically proceeds under mild heating in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with bases like potassium carbonate to facilitate substitution.

Direct Coupling via Amide Bond Formation

Another approach includes the coupling of 3-oxopiperazine derivatives with 6-aminopyrimidine-4-carboxylic acid derivatives using peptide coupling reagents such as diethyl cyanophosphonate or carbodiimides (e.g., EDCI) in the presence of bases like triethylamine. These reactions are carried out in solvents like DMF at room temperature or slightly elevated temperatures.

Cyclization Strategies

Detailed Research Findings and Data Tables

Reaction Conditions and Yields

Entry Starting Materials Reaction Conditions Solvent Temperature Time Yield (%) Notes
1 6-chloropyrimidine-4-carboxylic acid + 3-oxopiperazine Potassium carbonate, DMF, stirring DMF 75 °C 6-12 h 70-90 Nucleophilic substitution
2 6-aminopyrimidine-4-carboxylic acid + 3-oxopiperazine derivative Diethyl cyanophosphonate, triethylamine DMF RT 3-5 h 51-85 Amide coupling with peptide reagents
3 L-asparagine + aldehyde + NaOH (precursor step) Methanol, 25 °C, stirring Methanol 25 °C 10-12 h 70-90 Precursor synthesis for pyrimidine derivatives

Mechanistic Insights

  • The nucleophilic substitution at the 6-position is facilitated by the electron-deficient nature of the pyrimidine ring, making the halogen a good leaving group.
  • Peptide coupling reagents activate the carboxylic acid group of the pyrimidine derivative, allowing for amide bond formation with the piperazinyl amine.
  • The stereoselectivity in cyclization steps is influenced by the choice of aldehyde and reaction conditions, allowing control over the substituents on the pyrimidine ring.

Purification and Characterization

  • Purification is typically achieved by extraction followed by column chromatography using silica gel with eluents such as dichloromethane/methanol mixtures.
  • Characterization includes Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
  • Reported melting points and spectral data confirm the successful synthesis and purity of the target compound.

Comparative Analysis of Preparation Methods

Aspect Nucleophilic Substitution Amide Coupling Cyclization Approach
Starting Material Complexity Moderate Requires activated derivatives May require multi-step precursor synthesis
Reaction Conditions Moderate heating, basic medium Mild, room temperature Variable, often mild
Yield High (70-90%) Moderate to high (51-85%) High, stereoselective
Purification Complexity Moderate Moderate Moderate to high
Scalability Good Good Variable
Stereochemical Control Limited Limited Good, allows for stereoselectivity

Q & A

Q. What synthetic routes are commonly employed for synthesizing 6-(3-Oxopiperazin-1-yl)pyrimidine-4-carboxylic acid, and how do reaction conditions influence yield?

Synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, analogous pyrimidine-carboxylic acid derivatives are synthesized via palladium- or copper-catalyzed cross-coupling reactions to introduce substituents like piperazine rings . Solvent selection (e.g., DMF or toluene) and catalyst loading are critical for optimizing yield and minimizing side products. Pre-purification steps, such as column chromatography, are often required to isolate intermediates .

Q. How can researchers validate the purity and structural integrity of this compound?

Analytical techniques include:

  • HPLC : To assess purity (>95% is typical for research-grade material) .
  • NMR (¹H/¹³C) : Confirms regiochemistry of the piperazine and pyrimidine rings. For example, coupling constants in ¹H NMR can distinguish between equatorial and axial protons in the piperazine moiety .
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Q. What are the key stability considerations for handling and storing this compound?

The compound is hygroscopic and prone to hydrolysis under acidic/basic conditions. Storage recommendations:

  • Temperature : -20°C in airtight, light-resistant containers .
  • Solubility : Dissolve in anhydrous DMSO or DMF for long-term stability; avoid aqueous buffers with extreme pH .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in reported bioactivity (e.g., antimicrobial vs. anticancer effects) may arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC₅₀ vs. EC₅₀). Standardize protocols using reference compounds like doxorubicin for cytotoxicity .
  • Impurity Profiles : Trace byproducts from synthesis (e.g., tert-butyl ester intermediates) may interfere with biological assays. Use preparative HPLC to isolate the pure target compound .
  • Metabolic Instability : Evaluate metabolic degradation using liver microsome assays to identify labile functional groups (e.g., the oxopiperazine ring) .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of derivatives?

  • Docking Studies : Model interactions with target enzymes (e.g., kinases or proteases) using software like AutoDock Vina. Focus on hydrogen bonding between the carboxylic acid group and active-site residues .
  • QSAR Models : Use descriptors like logP, polar surface area, and topological torsion to predict bioavailability. For example, derivatives with logP <3 show improved blood-brain barrier penetration in murine models .
  • MD Simulations : Assess conformational flexibility of the piperazine ring under physiological pH (e.g., protonation states affecting binding affinity) .

Q. How can researchers optimize synthetic routes to address low yields in scale-up experiments?

Common challenges include:

  • Intermolecular Side Reactions : Mitigate via dropwise addition of reagents or low-temperature (-78°C) conditions to control exothermic steps .
  • Catalyst Poisoning : Use chelating agents (e.g., EDTA) to sequester trace metals that deactivate palladium catalysts .
  • Workflow Efficiency : Adopt flow chemistry for continuous processing of unstable intermediates (e.g., acyl chlorides) .

Q. What strategies are recommended for elucidating the mechanism of action in complex biological systems?

  • Chemical Proteomics : Use photoaffinity labeling with a biotinylated analog to identify target proteins in lysates .
  • CRISPR Screening : Knock out candidate receptors (e.g., GPCRs) in cell lines to confirm functional relevance .
  • Metabolomic Profiling : Track downstream metabolic changes via LC-MS to map pathways affected by the compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3-Oxopiperazin-1-yl)pyrimidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-(3-Oxopiperazin-1-yl)pyrimidine-4-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.